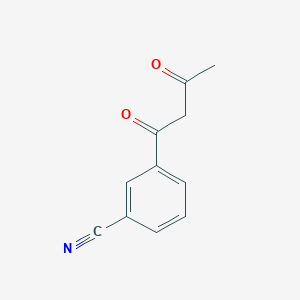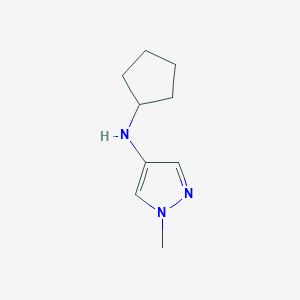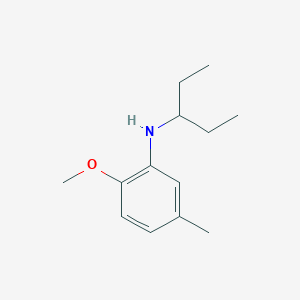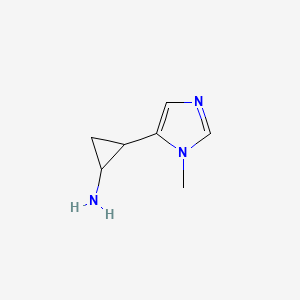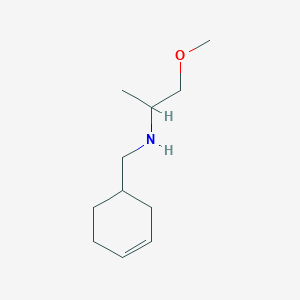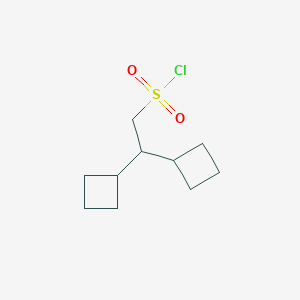
2,2-Dicyclobutylethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dicyclobutylethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H17ClO2S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming sulfonamide and sulfonate esters, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclobutylethane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,2-dicyclobutylethane. One common method includes the reaction of 2,2-dicyclobutylethane with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow processes. These methods utilize reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination of disulfides and thiols. Continuous flow processes offer better control over reaction parameters and improve safety by minimizing the risk of thermal runaway .
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclobutylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction: It can be involved in oxidation reactions to form sulfonates.
Hydrolysis: It can hydrolyze in the presence of water to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Reagents like sodium hypochlorite (NaClO) and N-chlorosuccinimide (NCS) are used in oxidation reactions.
Reaction Conditions: These reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from oxidation reactions.
Sulfonic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
2,2-Dicyclobutylethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Dicyclobutylethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide or sulfonate bonds. The molecular targets include amines, alcohols, and thiols, which undergo nucleophilic substitution reactions. The pathways involved typically include the formation of a sulfonyl chloride intermediate, followed by nucleophilic attack and subsequent product formation .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different steric properties.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct electronic effects due to the benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Commonly used in organic synthesis with similar reactivity but different solubility and handling properties.
Uniqueness
2,2-Dicyclobutylethane-1-sulfonyl chloride is unique due to its cyclobutyl groups, which impart distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable for specific synthetic applications where other sulfonyl chlorides may not be suitable .
Properties
Molecular Formula |
C10H17ClO2S |
|---|---|
Molecular Weight |
236.76 g/mol |
IUPAC Name |
2,2-di(cyclobutyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-7H2 |
InChI Key |
WFDLDIWMIZXRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CS(=O)(=O)Cl)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


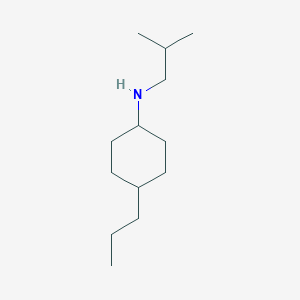

![1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13274672.png)
![N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine](/img/structure/B13274679.png)
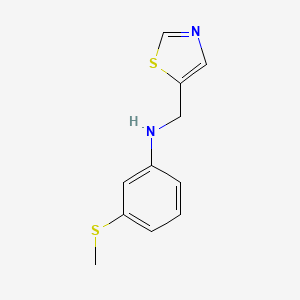
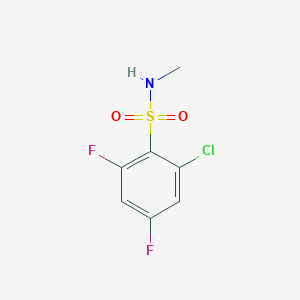
![1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol](/img/structure/B13274690.png)
